Cas no 866017-87-0 (2-[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]acetic acid)
![2-[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]acetic acid structure](https://ja.kuujia.com/scimg/cas/866017-87-0x500.png)
2-[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]acetic acid 化学的及び物理的性質
名前と識別子
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- 2-[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]acetic acid
- Acetic acid, 2-[(5-acetyl-4-methyl-2-pyrimidinyl)thio]-
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- インチ: 1S/C9H10N2O3S/c1-5-7(6(2)12)3-10-9(11-5)15-4-8(13)14/h3H,4H2,1-2H3,(H,13,14)
- InChIKey: FERRUCSHSCFFPP-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)CSC1=NC=C(C(C)=O)C(C)=N1
2-[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621344-1mg |
2-((5-Acetyl-4-methylpyrimidin-2-yl)thio)acetic acid |
866017-87-0 | 98% | 1mg |
¥535.00 | 2024-04-28 | |
A2B Chem LLC | AI83999-1mg |
2-[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]acetic acid |
866017-87-0 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI83999-5mg |
2-[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]acetic acid |
866017-87-0 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI83999-10mg |
2-[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]acetic acid |
866017-87-0 | >90% | 10mg |
$240.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621344-10mg |
2-((5-Acetyl-4-methylpyrimidin-2-yl)thio)acetic acid |
866017-87-0 | 98% | 10mg |
¥800.00 | 2024-04-28 | |
A2B Chem LLC | AI83999-1g |
2-[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]acetic acid |
866017-87-0 | >90% | 1g |
$1295.00 | 2024-04-19 | |
A2B Chem LLC | AI83999-500mg |
2-[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]acetic acid |
866017-87-0 | >90% | 500mg |
$720.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621344-5mg |
2-((5-Acetyl-4-methylpyrimidin-2-yl)thio)acetic acid |
866017-87-0 | 98% | 5mg |
¥617.00 | 2024-04-28 |
2-[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]acetic acid 関連文献
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
2-[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]acetic acidに関する追加情報
Professional Introduction to 2-[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]acetic Acid (CAS No. 866017-87-0)
2-[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]acetic acid, with the chemical identifier CAS No. 866017-87-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the pyrimidine derivatives family, which has been extensively studied due to its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of both acetyl and sulfanyl functional groups, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The< strong>pyrimidine core of 2-[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]acetic acid is a well-known pharmacophore in medicinal chemistry. Pyrimidine derivatives have been widely explored for their roles in various biological processes, including DNA and RNA synthesis, enzyme inhibition, and modulation of signaling pathways. The acetyl group at the 5-position and the sulfanyl group at the 2-position of the pyrimidine ring introduce additional reactive sites that can be exploited for further chemical modifications. These modifications can enhance the binding affinity, selectivity, and pharmacokinetic properties of the compound, making it a promising candidate for therapeutic intervention.
In recent years, there has been a growing interest in developing novel pyrimidine-based drugs due to their efficacy in treating a wide range of diseases. For instance, pyrimidine derivatives have shown promise in the treatment of cancer, infectious diseases, and inflammatory disorders. The< strong>sulfanyl group in particular has been identified as a key moiety that can interact with biological targets such as enzymes and receptors, leading to therapeutic effects. Additionally, the< strong>acetyl group can serve as a site for further functionalization, allowing chemists to tailor the compound's properties to specific biological needs.
One of the most compelling aspects of 2-[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]acetic acid is its potential as a lead compound for drug development. The combination of the pyrimidine scaffold with the acetyl and sulfanyl groups creates a versatile structure that can be modified to target various disease mechanisms. Researchers have been exploring synthetic strategies to derivatize this compound into more potent and selective drug candidates. For example, by introducing additional functional groups or altering the substitution patterns on the pyrimidine ring, it may be possible to develop compounds with improved pharmacological profiles.
The< strong>biological activity of 2-[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]acetic acid has been investigated in several preclinical studies. These studies have revealed that the compound exhibits inhibitory effects on certain enzymes and receptors involved in disease pathways. For instance, preliminary data suggest that it may interfere with the activity of kinases and other enzymes that play a role in cancer cell proliferation. Furthermore, it has shown potential in modulating inflammatory responses by interacting with specific signaling pathways. These findings underscore the compound's therapeutic potential and highlight its importance as a research tool in drug discovery.
The< strong>synthetic accessibility of 2-[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]acetic acid is another factor that contributes to its significance in pharmaceutical chemistry. The presence of well-defined synthetic routes allows researchers to produce this compound efficiently on both laboratory and industrial scales. This accessibility is crucial for conducting comprehensive biological evaluations and optimizing drug candidates for clinical trials. Moreover, it enables collaboration between academic institutions and pharmaceutical companies to accelerate the development process.
In conclusion, 2-[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]acetic acid (CAS No. 866017-87-0) is a compound with remarkable potential in pharmaceutical research and development. Its unique structural features, combined with its demonstrated biological activity, make it a valuable tool for discovering new drugs targeting various diseases. As research continues to uncover new therapeutic applications for pyrimidine derivatives, compounds like this one will play an increasingly important role in advancing medical science.
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